molecular formula C16H16N4O3 B2921438 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2320687-28-1

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2921438
CAS No.: 2320687-28-1
M. Wt: 312.329
InChI Key: AFHPUBYKQPFWGL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a benzofuran ring. The 1,2,4-triazole ring is a type of azole, a class of five-membered nitrogen-containing heterocycles. Azetidine is a saturated heterocycle, containing three carbon atoms and one nitrogen atom. Benzofuran is a polycyclic aromatic compound, consisting of a fused benzene and furan ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring, azetidine ring, and benzofuran ring would all contribute to the overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, 1,2,4-triazoles can participate in nucleophilic substitution reactions, and azetidines can undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,4-triazole ring could potentially increase the compound’s stability and resistance to metabolism if it were to be used as a drug .

Scientific Research Applications

Antimicrobial Activity

A study focused on synthesizing a series of novel benzofuran-based 1,2,3-triazoles demonstrated high antimicrobial activity. These compounds were synthesized using a click chemistry approach, emphasizing the potential of triazole and benzofuran derivatives in developing new antimicrobials (Sunitha et al., 2017).

Catalyst- and Solvent-Free Synthesis

Research on the regioselective synthesis of triazole derivatives under catalyst- and solvent-free conditions highlighted the efficiency of microwave-assisted techniques. This approach not only simplifies the synthesis process but also contributes to the development of environmentally friendly chemical processes (Moreno-Fuquen et al., 2019).

Novel Synthesis Methods

A novel stereoselective synthesis method for oxazolidinones from chiral aziridines was described, indicating the potential for synthesizing complex molecules from simpler structures. This method underscores the significance of chiral compounds in drug development and chemical synthesis (Park et al., 2003).

Antifungal and Antibacterial Evaluation

A study on the synthesis of bis[1, 2, 4]triazolo[3, 4-b][1, 3, 4]thiadiazines revealed their potent antimicrobial properties. These compounds were evaluated against various bacterial and fungal strains, showcasing the role of triazole and thiadiazine derivatives in developing new antimicrobial agents (Reddy et al., 2011).

Imaging Agents for Parkinson's Disease

Research on the synthesis of HG-10-102-01 as a PET imaging agent for LRRK2 enzyme in Parkinson's disease demonstrates the application of chemical synthesis in medical diagnostics. This work highlights the importance of chemical compounds in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its properties for therapeutic use .

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-22-13-4-2-3-12-5-14(23-15(12)13)16(21)19-6-11(7-19)8-20-10-17-9-18-20/h2-5,9-11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHPUBYKQPFWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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